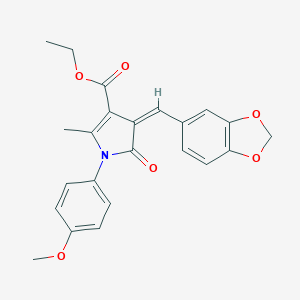![molecular formula C21H26N2OS2 B299057 N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299057.png)
N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CTB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CTB is a member of the benzothiophene class of compounds and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act on a variety of biological pathways. N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. It has also been shown to modulate the activity of ion channels, which may play a role in its neuroprotective effects.
Biochemical and physiological effects:
N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of ion channels. N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have analgesic effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its relatively low toxicity. It has also been shown to have a high degree of selectivity for its target pathways, which may make it a useful tool for studying specific biological processes. However, one limitation of using N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have neuroprotective effects and may be a promising candidate for further investigation in this area. Another area of interest is its potential as a tool for studying specific biological processes. N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide's high degree of selectivity for its target pathways may make it a useful tool for investigating the role of these pathways in various biological processes.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with cyclohexylamine, followed by the addition of 2-aminothiophenol. This reaction produces the intermediate compound, which is then reacted with 2-chloro-1,3-benzothiazole to yield N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
Applications De Recherche Scientifique
N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been the subject of a number of scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
Propriétés
Nom du produit |
N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Formule moléculaire |
C21H26N2OS2 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
N-cyclohexyl-2-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2OS2/c1-14-11-12-25-18(14)13-22-21-19(16-9-5-6-10-17(16)26-21)20(24)23-15-7-3-2-4-8-15/h11-13,15H,2-10H2,1H3,(H,23,24)/b22-13- |
Clé InChI |
JJYQYCVZTMFVCR-XKZIYDEJSA-N |
SMILES isomérique |
CC1=C(SC=C1)/C=N\C2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4 |
SMILES |
CC1=C(SC=C1)C=NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4 |
SMILES canonique |
CC1=C(SC=C1)C=NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298974.png)
![(5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298975.png)
![(5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298977.png)
![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)
![Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B298982.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298983.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298984.png)
![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)

![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 2-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298990.png)

![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
![methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298997.png)